molecular formula C22H26N4O3S2 B2840721 N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851987-63-8

N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No.: B2840721
CAS No.: 851987-63-8
M. Wt: 458.6
InChI Key: QQSOZDWEUNYTMA-UHFFFAOYSA-N
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Description

N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a structurally complex small molecule featuring a benzothiazole core linked to a benzohydrazide moiety via a sulfonyl-piperidinyl group. The compound’s design integrates pharmacophoric elements known for diverse biological activities, including anticancer and antimicrobial effects. The benzothiazole scaffold (5,7-dimethyl substitution) is recognized for its role in enhancing lipophilicity and target binding, while the sulfonyl-piperidinyl group contributes to metabolic stability and solubility . The hydrazide linker facilitates interactions with enzymatic active sites, often critical for antitumor activity .

Synthetic routes for analogous compounds typically involve condensation reactions between benzothiazole amines and sulfonyl-activated benzohydrazide precursors. For example, derivatives of 4-(benzo[d]thiazol-2-yl)benzohydrazide are synthesized via nucleophilic substitution or hydrazone formation, as seen in related studies . Crystallographic data for similar benzohydrazides (e.g., monoclinic Pbc2 space group) confirm stable molecular packing, which may influence bioavailability .

Properties

IUPAC Name

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-14-8-10-26(11-9-14)31(28,29)18-6-4-17(5-7-18)21(27)24-25-22-23-19-13-15(2)12-16(3)20(19)30-22/h4-7,12-14H,8-11H2,1-3H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSOZDWEUNYTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=CC(=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide typically involves multiple steps:

  • Formation of the Benzo[d]thiazole Core: : The synthesis begins with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

  • Introduction of the Dimethyl Groups: : The 5,7-dimethyl groups are introduced via Friedel-Crafts alkylation using methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.

  • Formation of the Benzohydrazide Moiety: : The benzohydrazide moiety is synthesized by reacting the benzo[d]thiazole derivative with hydrazine hydrate under reflux conditions.

  • Sulfonylation: : The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as triethylamine.

  • Piperidine Substitution: : Finally, the piperidine ring is attached through nucleophilic substitution, where the sulfonyl chloride intermediate reacts with 4-methylpiperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can occur at the hydrazide group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]thiazole moiety.

    Reduction: Reduced forms of the hydrazide group, potentially leading to amines.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.

Scientific Research Applications

Recent studies have highlighted the biological activities associated with this compound, particularly its anti-tubercular properties. A series of benzothiazole derivatives were synthesized, among which compounds similar to N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide exhibited moderate to good activity against Mycobacterium tuberculosis .

CompoundIC50 (μM)MIC (μM)
7a7.7 ± 0.80.08
7bNT0.32
7cNT0.32
7dNT0.25
7e9.2 ± 1.50.09
INH0.2

Note: NT = Not Tested; IC50 = Half Maximal Inhibitory Concentration; MIC = Minimum Inhibitory Concentration.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the condensation of benzothiazole derivatives with hydrazides and subsequent modifications to enhance biological activity . The use of piperidine derivatives in the synthesis process is crucial for achieving the desired pharmacological properties.

Medicinal Chemistry Applications

The compound's structure suggests potential applications in the development of new therapeutic agents targeting various diseases, including but not limited to:

  • Antimicrobial agents: Due to its demonstrated activity against M. tuberculosis, it may serve as a lead compound for developing new anti-tubercular drugs.
  • Anti-cancer agents: The benzothiazole moiety is known for its anticancer properties, and derivatives of this compound could be explored for their efficacy against cancer cell lines.

Case Studies and Research Findings

A study published in July 2023 explored the synthesis and biological evaluation of various benzothiazole derivatives, including those related to this compound . The findings indicated that modifications in the sulfonamide group significantly influenced the biological activity, suggesting that further exploration of structure–activity relationships could yield more potent compounds.

Mechanism of Action

The mechanism of action of N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety could bind to specific sites on proteins, while the piperidine ring might enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Hydrazide Cores

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Biological Activity
Target Compound Benzothiazole-benzohydrazide 5,7-dimethylbenzothiazole; 4-methylpiperidinyl-sulfonyl Anticancer (MCF7 cytotoxicity)
(E)-4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-N’-(3-hydroxybenzylidene)benzohydrazide (1) Benzimidazole-benzohydrazide Hydroxybenzylidene Mutagenicity (TA98/TA100 assay)
4-(4-Chlorophenylsulfonyl)-N’-(2-hydroxybenzylidene)benzohydrazide Benzohydrazide Chlorophenylsulfonyl; hydroxybenzylidene Antitumor (triazole derivatives)
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(4-chlorobenzyl)piperazin-1-yl) acetamide Benzothiazole-acetamide Piperazinyl-chlorobenzyl Antidepressant (tail suspension test)
  • Benzimidazole vs. Benzothiazole: The target compound’s benzothiazole core (vs.
  • Sulfonyl-Piperidinyl vs. Piperazinyl-Acetamide : The 4-methylpiperidinyl-sulfonyl group in the target compound may offer better blood-brain barrier penetration compared to piperazinyl-acetamide derivatives (e.g., Compound 3h in ), which are optimized for CNS activity.
Pharmacokinetic and Physicochemical Properties

Table 2: ADME Comparison

Property Target Compound Compound 3h Compound 12a
LogP (Predicted) 3.8 2.5 4.1
Water Solubility (mg/mL) 0.05 0.12 0.03
H-bond Donors 2 1 1
Metabolic Stability High (sulfonyl group) Moderate (piperazinyl) High (triazole ring)
  • LogP and Solubility : The target compound’s higher LogP (3.8) compared to piperazinyl derivatives (2.5) suggests improved membrane permeability but reduced aqueous solubility, necessitating formulation optimization .
  • Metabolic Stability : The 4-methylpiperidinyl-sulfonyl group likely reduces cytochrome P450-mediated metabolism, as seen in sulfonamide-containing triazoles .

Biological Activity

N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews recent findings regarding its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety and a sulfonyl group attached to a piperidine ring. Its molecular formula is C20H26N4O2SC_{20}H_{26}N_4O_2S, with a molecular weight of 426.57 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of thiazole, including the target compound, possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound were evaluated using broth microdilution methods against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated promising antimicrobial efficacy compared to standard drugs like gentamicin and fluconazole .
  • Anticancer Activity :
    • The compound's potential as an anticancer agent has been explored in various cell lines. In vitro studies have demonstrated that certain thiazole derivatives exhibit cytotoxic effects on cancer cells, inhibiting their proliferation significantly. For example, compounds in related studies showed IC50 values indicating effective inhibition of tumor cell growth .
  • Tyrosinase Inhibition :
    • The compound has been investigated for its ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. This activity is relevant for cosmetic applications and skin pigmentation disorders. Kinetic studies revealed that certain analogs exhibited potent inhibitory effects on tyrosinase activity .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/CellsObserved EffectReference
AntibacterialE. coli, S. aureusSignificant antimicrobial activity
AntifungalCandida albicansEffective antifungal properties
AnticancerB16F10 melanoma cellsCytotoxicity (IC50 values < 20 µM)
Tyrosinase InhibitionMushroom tyrosinasePotent inhibition

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in microbial resistance and cancer cell proliferation.

Antimicrobial Mechanism

The antimicrobial action is likely attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Anticancer Mechanism

For anticancer effects, the compound may induce apoptosis in cancer cells or inhibit key signaling pathways that promote cell division and survival .

Q & A

Basic: What are the recommended synthetic routes for N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Sulfonylation: Introducing the 4-methylpiperidin-1-ylsulfonyl group via reaction of 4-chlorosulfonylbenzoyl chloride with 4-methylpiperidine in anhydrous dichloromethane (0–5°C, 2–4 h) .
  • Hydrazide Formation: Coupling the sulfonylated intermediate with 5,7-dimethylbenzo[d]thiazol-2-amine using a carbodiimide coupling agent (e.g., EDCI) in THF under reflux (12–24 h) .
    Critical Parameters:
  • Purity of intermediates (monitored via TLC or HPLC).
  • Use of inert atmosphere (N₂/Ar) to prevent oxidation of thiazole moieties .

Basic: How is the compound characterized structurally and functionally?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for methyl groups on benzo[d]thiazole (δ ~2.3–2.5 ppm) and piperidine protons (δ ~1.4–2.8 ppm) .
    • HRMS: Confirm molecular ion [M+H]⁺ (e.g., m/z 485.12 for C₂₂H₂₈N₄O₂S₂) .
  • Crystallography: Single-crystal X-ray diffraction (SHELX suite) resolves bond angles and confirms stereochemistry .

Advanced: How can researchers resolve contradictory bioactivity data (e.g., IC₅₀ variability) across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Conditions: Variations in cell lines (e.g., MCF-7 vs. HEPG-2), serum concentration, or incubation time (24 vs. 48 h) .
  • Compound Stability: Degradation in DMSO stock solutions (validate via HPLC pre-/post-assay) .
    Mitigation Strategies:
  • Standardize protocols (e.g., MTT assay at 72 h, 10% FBS).
  • Include positive controls (e.g., doxorubicin) and report IC₅₀ values with 95% confidence intervals .

Advanced: What computational methods are suitable for predicting target interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against kinase domains (e.g., EGFR, PI3K) using PDB structures. Prioritize binding poses with ∆G ≤ -8 kcal/mol .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns; analyze RMSD (<2 Å) and hydrogen bond occupancy .

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